molecular formula C12H14FN B14200415 1,5-Ethano-1H-3-benzazepine, 7-fluoro-2,3,4,5-tetrahydro- CAS No. 832089-01-7

1,5-Ethano-1H-3-benzazepine, 7-fluoro-2,3,4,5-tetrahydro-

Cat. No.: B14200415
CAS No.: 832089-01-7
M. Wt: 191.24 g/mol
InChI Key: LBGIDXPBCMOHOR-UHFFFAOYSA-N
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Description

1,5-Ethano-1H-3-benzazepine, 7-fluoro-2,3,4,5-tetrahydro- is a chemical compound with a unique structure that includes a benzazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Ethano-1H-3-benzazepine, 7-fluoro-2,3,4,5-tetrahydro- typically involves the following steps:

    Formation of the Benzazepine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Hydrogenation: The tetrahydro form is obtained through hydrogenation under specific conditions, often using a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Processing: Where reactions are carried out in large reactors.

    Continuous Flow Processing: For more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1,5-Ethano-1H-3-benzazepine, 7-fluoro-2,3,4,5-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,5-Ethano-1H-3-benzazepine, 7-fluoro-2,3,4,5-tetrahydro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Ethano-1H-3-benzazepine, 7-fluoro-2,3,4,5-tetrahydro- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Ethano-1H-3-benzazepine, 7-fluoro-2,3,4,5-tetrahydro- is unique due to its specific ring structure and the presence of the fluorine atom, which can significantly influence its chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

832089-01-7

Molecular Formula

C12H14FN

Molecular Weight

191.24 g/mol

IUPAC Name

4-fluoro-10-azatricyclo[6.3.2.02,7]trideca-2(7),3,5-triene

InChI

InChI=1S/C12H14FN/c13-10-3-4-11-8-1-2-9(7-14-6-8)12(11)5-10/h3-5,8-9,14H,1-2,6-7H2

InChI Key

LBGIDXPBCMOHOR-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCC1C3=C2C=C(C=C3)F

Origin of Product

United States

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